molecular formula C22H15N3Na2O9S2 B15183986 Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate CAS No. 6406-75-3

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate

Cat. No.: B15183986
CAS No.: 6406-75-3
M. Wt: 575.5 g/mol
InChI Key: OTJXMJHWJNQOMR-UHFFFAOYSA-L
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Description

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the fields of dyeing, medicine, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate typically involves the reaction of anthraquinone derivatives with appropriate amines and sulfonating agents. The process often requires controlled conditions such as specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final compound .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a variety of substituted anthraquinone compounds .

Scientific Research Applications

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may target topoisomerases and kinases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 5-(p-acetamidoanilino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its disulphonate groups enhance its solubility in water, making it suitable for various industrial and research applications .

Properties

CAS No.

6406-75-3

Molecular Formula

C22H15N3Na2O9S2

Molecular Weight

575.5 g/mol

IUPAC Name

disodium;5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonate

InChI

InChI=1S/C22H17N3O9S2.2Na/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28;;/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

OTJXMJHWJNQOMR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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